molecular formula C11H12FN3 B11734906 N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11734906
M. Wt: 205.23 g/mol
InChI Key: VZWNOEMXRCCMDH-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 1-methyl-substituted pyrazole core and a 3-fluorobenzyl group attached to the amine at position 3. Its molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol. The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, while the methyl group at the pyrazole’s 1-position improves solubility in organic solvents .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

VZWNOEMXRCCMDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the pyrazole nitrogen. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution

  • N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006469-13-1) Molecular formula: C₁₁H₁₂FN₃ (identical to the target compound). This may influence binding affinity in biological systems . Key difference: The para-fluorine in this isomer could enhance π-π stacking interactions with hydrophobic pockets in target proteins compared to the meta-substituted derivative .

Halogen Variation: Chloro vs. Fluoro Substituents

  • 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6) Molecular formula: C₁₀H₉ClFN₃; molecular weight: 225.65 g/mol. However, this substitution may reduce metabolic stability compared to non-halogenated analogs . Comparison: The chloro group introduces a stronger electron-withdrawing effect than fluorine, which could modulate the pyrazole’s electronic environment and reactivity .
  • 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240579-69-4) Molecular formula: C₁₀H₉ClFN₃; molecular weight: 225.65 g/mol.

Substituent Diversity on the Pyrazole Ring

  • 3-(3-Fluorophenyl)-1H-pyrazol-5-amine (Compound 4g, )

    • Lacks the methyl group at pyrazole position 1, resulting in reduced steric protection and possibly lower stability.
    • ¹H NMR : δ 5.71 (s, pyrazole-CH), 6.83–7.37 (m, aromatic H). The absence of a methyl group simplifies the NMR spectrum compared to the target compound .
  • 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine (CAS 1856020-10-4)

    • Molecular formula: C₁₀H₁₃F₃N₅ ; molecular weight: 272.24 g/mol .
    • The trifluoromethyl group at pyrazole position 3 significantly increases electronegativity and metabolic resistance, making this compound more suitable for applications requiring prolonged biological activity .

Linker Modifications: Ethyl vs. Methylene Bridges

  • [1-(3-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Molecular formula: C₁₃H₁₆FN₃; molecular weight: 233.28 g/mol. However, this flexibility may also reduce selectivity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine C₁₁H₁₂FN₃ 205.23 3-Fluorobenzyl, 1-methyl pyrazole Enhanced lipophilicity, metabolic stability
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine C₁₁H₁₂FN₃ 205.23 4-Fluorobenzyl, 1-methyl pyrazole Improved π-π stacking potential
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 4-Chloro pyrazole, 3-fluorobenzyl Higher electronegativity, reduced solubility
3-(3-Fluorophenyl)-1H-pyrazol-5-amine C₉H₈FN₃ 177.18 3-Fluorophenyl, unsubstituted pyrazole Simpler structure, lower molecular weight

Implications for Pharmacological Activity

  • Fluorine Position : Meta-fluorine (target compound) may favor interactions with hydrophobic pockets, while para-fluorine () enhances aromatic stacking .
  • Halogen Effects : Chlorine increases binding affinity but may compromise metabolic stability compared to fluorine .
  • Pyrazole Substitution : Methyl groups improve solubility, whereas trifluoromethyl groups enhance electronegativity and target selectivity .

Biological Activity

N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H16FN3
  • Molecular Weight : Approximately 233.28 g/mol
  • IUPAC Name : N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

The presence of a fluorophenyl group enhances the compound's lipophilicity, potentially influencing its biological interactions and efficacy against various targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can exhibit potent activity against various bacterial strains. The specific interactions of this compound with microbial targets are crucial for understanding its potential as an antimicrobial agent .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, with promising results indicating its potential effectiveness against certain fungal pathogens .
  • Anticancer Effects : Notably, N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has been studied for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. For instance, it may modulate signaling pathways that are critical for cell proliferation and survival in cancer cells. The fluorophenyl group is believed to enhance binding affinity to these biological targets, thereby improving therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyCell LineIC50 (µM)Findings
Bouabdallah et al.Hep-23.25Significant cytotoxic potential
Wei et al.A54926Potent growth inhibition
Xia et al.Various49.85Induced apoptosis in tumor cells

These findings illustrate the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amineChlorophenyl groupInteraction with serotonin receptors
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleNaphthalene moietyDifferent biological activity due to naphthalene substitution
Pyrazolo[1,5-a]pyrimidinesPyrimidine ringBroader spectrum of activity due to dual ring structure

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